![molecular formula C19H17N3O2 B2921623 3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea](/img/structure/B2921623.png)

3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

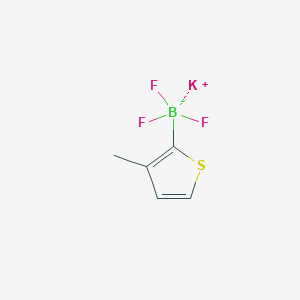

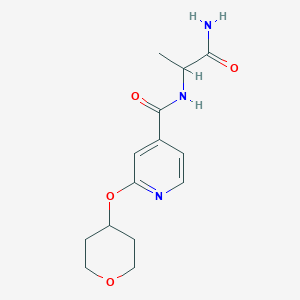

La 1-(3-benzyloxy-pyridin-2-yl)-3-phényl-urée est un composé organique synthétique qui a suscité l’intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle pyridine substitué par un groupe benzyloxy en position 3 et un fragment phénylurée en position 1. Sa structure distincte lui permet de participer à diverses réactions chimiques et d’exhiber des activités biologiques significatives.

Méthodes De Préparation

La synthèse de la 1-(3-benzyloxy-pyridin-2-yl)-3-phényl-urée implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation de l’intermédiaire benzyloxy-pyridine : Cette étape implique la réaction de la 3-hydroxypyridine avec le bromure de benzyle en présence d’une base comme le carbonate de potassium pour former la 3-benzyloxy-pyridine.

Formation de l’urée : L’intermédiaire 3-benzyloxy-pyridine est ensuite mis à réagir avec l’isocyanate de phényle dans des conditions contrôlées pour former le produit final, la 1-(3-benzyloxy-pyridin-2-yl)-3-phényl-urée.

Les méthodes de production industrielle de ce composé peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, y compris l’utilisation de réacteurs automatisés et de procédés en continu pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

La 1-(3-benzyloxy-pyridin-2-yl)-3-phényl-urée subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants puissants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium aluminium, conduisant à la formation d’analogues réduits.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, l’acétonitrile, et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Chimie : Elle sert de brique élémentaire pour la synthèse de molécules organiques plus complexes et de ligand en chimie de coordination.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Mécanisme D'action

Le mécanisme d’action de la 1-(3-benzyloxy-pyridin-2-yl)-3-phényl-urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Une cible clé est la cyclophiline D, un composant du pore de transition de perméabilité mitochondrial (mPTP). En se liant à la cyclophiline D, ce composé inhibe l’ouverture du mPTP, protégeant ainsi la fonction mitochondriale et empêchant la mort cellulaire . Ce mécanisme est particulièrement pertinent dans le contexte des maladies neurodégénératives où la dysfonction mitochondriale joue un rôle crucial.

Comparaison Avec Des Composés Similaires

La 1-(3-benzyloxy-pyridin-2-yl)-3-phényl-urée peut être comparée à d’autres dérivés de la pyridyl-urée, tels que :

1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(pipérazin-1-yl)éthyl)urée : Ce composé cible également la dysfonction mitochondriale, mais présente un fragment pipérazine, ce qui peut conférer des propriétés pharmacocinétiques différentes.

1-(3-méthoxy-pyridin-2-yl)-3-phényl-urée : Le groupe méthoxy à la place du groupe benzyloxy peut entraîner une réactivité et une activité biologique modifiées.

L’unicité de la 1-(3-benzyloxy-pyridin-2-yl)-3-phényl-urée réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

IUPAC Name |

1-phenyl-3-(3-phenylmethoxypyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(21-16-10-5-2-6-11-16)22-18-17(12-7-13-20-18)24-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMMAQSZJDBKOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2921543.png)

![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)

![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)

![ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2921552.png)

![4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2921554.png)

![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)

![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B2921563.png)